methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-methylbenzylamine with ethyl acetoacetate to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
- Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-amino-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-3-5-10(6-9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBQSPZFRBRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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